molecular formula C18H22N2O4 B5773708 N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide)

N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide)

Cat. No.: B5773708
M. Wt: 330.4 g/mol
InChI Key: SVKRIUNHGWOXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide), also known as CDMF, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a cyclic diamide that is synthesized by the reaction of 5-methylfuran-2-carbonyl chloride with cyclohexanediamine. CDMF has shown great promise as a versatile and effective tool for research in areas such as drug delivery, protein folding, and molecular recognition.

Mechanism of Action

The mechanism of action of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecule. The cyclic structure of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) allows it to form multiple hydrogen bonds, which can enhance its binding affinity and specificity. This property makes it a valuable tool for studying molecular recognition and protein-ligand interactions.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) is its versatility. It can be used in a wide range of scientific applications, including drug delivery, protein folding, and molecular recognition. Additionally, it is relatively easy to synthesize and purify, making it accessible to many researchers. However, N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) has some limitations as well. Its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its cyclic structure can make it difficult to modify, which limits its potential for customization.

Future Directions

There are many potential future directions for research involving N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide). One area of interest is in the development of new drug delivery systems. N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) has already shown promise as a carrier for various drugs, but further research could lead to the development of more effective and targeted delivery systems. Additionally, N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) could be used in the development of new biosensors and diagnostic tools. Its unique chemical properties make it a valuable tool for detecting various molecules, including heavy metal ions and biomolecules. Finally, N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) could be used in the development of new materials with unique properties, such as self-assembling materials or materials with enhanced mechanical properties.

Synthesis Methods

The synthesis of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) involves the reaction of 5-methylfuran-2-carbonyl chloride with cyclohexanediamine in the presence of a suitable solvent. The reaction is typically carried out at room temperature or slightly above, and the resulting product is purified by various methods such as recrystallization or column chromatography. The yield of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) can be optimized by adjusting the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) is in the field of drug delivery. It has been shown to be an effective carrier for various drugs, including anticancer agents and antibiotics. N,N'-1,4-cyclohexanediylbis(5-methyl-2-furamide) can also be used as a molecular probe for studying protein folding and aggregation. Additionally, it has been used in the development of biosensors and in the detection of heavy metal ions.

Properties

IUPAC Name

5-methyl-N-[4-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-3-9-15(23-11)17(21)19-13-5-7-14(8-6-13)20-18(22)16-10-4-12(2)24-16/h3-4,9-10,13-14H,5-8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRIUNHGWOXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2CCC(CC2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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